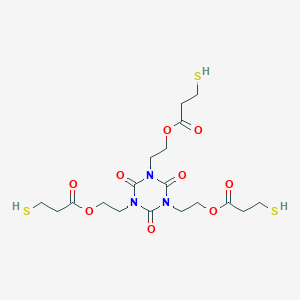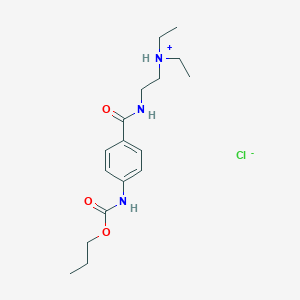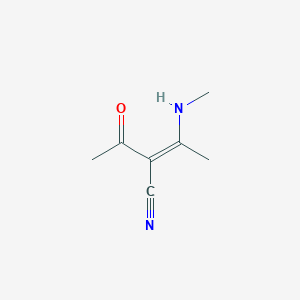
(Z)-2-Acetyl-3-(methylamino)but-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Acetyl-3-(methylamino)but-2-enenitrile, commonly known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It has gained popularity in the research community due to its potent binding affinity to the cannabinoid receptors CB1 and CB2.
Mécanisme D'action
MMB-FUBINACA exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This leads to the activation of downstream signaling pathways, resulting in the modulation of various physiological processes such as pain sensation, appetite, and mood.
Biochemical and Physiological Effects:
Studies have shown that MMB-FUBINACA has a high binding affinity to CB1 and CB2 receptors, making it a potent agonist of the endocannabinoid system. It has been shown to induce hypothermia, catalepsy, and antinociception in animal models. MMB-FUBINACA has also been reported to cause cardiovascular effects such as tachycardia and hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MMB-FUBINACA in lab experiments is its high potency and selectivity towards CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, one limitation is its potential for abuse and toxicity, which requires strict safety protocols and ethical considerations.
Orientations Futures
There are several future directions for the study of MMB-FUBINACA. One direction is to investigate its potential as a therapeutic agent for various conditions such as chronic pain, epilepsy, and anxiety. Another direction is to explore its interactions with other neurotransmitter systems and their implications for physiological and behavioral processes. Additionally, further studies are needed to elucidate the long-term effects of MMB-FUBINACA use and its potential for addiction and withdrawal.
In conclusion, MMB-FUBINACA is a synthetic cannabinoid with potent binding affinity to CB1 and CB2 receptors, making it a valuable tool for cannabinoid research. Its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic and toxicological implications of MMB-FUBINACA use.
Méthodes De Synthèse
MMB-FUBINACA is synthesized through a multistep process involving the condensation of 2-acetyl-3-methylbutyryl chloride and 4-fluoro-1-naphthaldehyde, followed by the addition of methylamine and the nitrile group. The final product is purified through chromatography techniques and characterized using spectroscopic methods.
Applications De Recherche Scientifique
MMB-FUBINACA has been extensively studied in the field of cannabinoid research due to its high potency and selectivity towards CB1 and CB2 receptors. It has been used in various in vitro and in vivo studies to investigate the physiological and biochemical effects of cannabinoid receptor activation. MMB-FUBINACA has also been used as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples.
Propriétés
Numéro CAS |
108086-95-9 |
|---|---|
Nom du produit |
(Z)-2-Acetyl-3-(methylamino)but-2-enenitrile |
Formule moléculaire |
C7H10N2O |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
(Z)-2-acetyl-3-(methylamino)but-2-enenitrile |
InChI |
InChI=1S/C7H10N2O/c1-5(9-3)7(4-8)6(2)10/h9H,1-3H3/b7-5- |
Clé InChI |
KGIKMJBYLCEHAA-ALCCZGGFSA-N |
SMILES isomérique |
C/C(=C(\C#N)/C(=O)C)/NC |
SMILES |
CC(=C(C#N)C(=O)C)NC |
SMILES canonique |
CC(=C(C#N)C(=O)C)NC |
Synonymes |
2-Butenenitrile, 2-acetyl-3-(methylamino)-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)


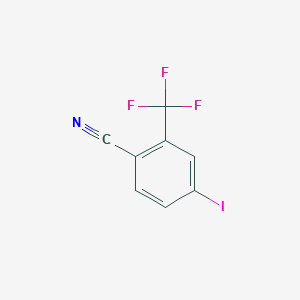

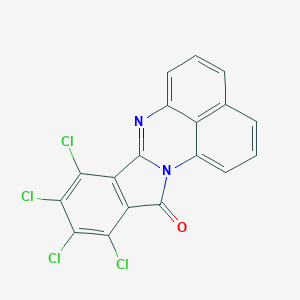
![(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol](/img/structure/B34297.png)
